molecular formula C8H5F3NNaO B13409355 m-Trifluoromethyl benzaldoxime-sodium salt CAS No. 73664-61-6

m-Trifluoromethyl benzaldoxime-sodium salt

Cat. No.: B13409355
CAS No.: 73664-61-6
M. Wt: 211.12 g/mol
InChI Key: OEQBQBGFEMYPCR-UHPXVVQNSA-M
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Description

m-Trifluoromethyl benzaldoxime-sodium salt: is an organic compound with the molecular formula C8H5F3NNaO It is a derivative of benzaldoxime, where a trifluoromethyl group is attached to the benzene ring, and the oxime group is converted to its sodium salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Trifluoromethyl benzaldoxime-sodium salt typically involves the reaction of m-trifluoromethyl benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds at room temperature in a solvent like methanol, yielding the oxime derivative. The oxime is then converted to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: m-Trifluoromethyl benzaldoxime-sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: m-Trifluoromethyl benzaldoxime-sodium salt is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized molecules .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. The trifluoromethyl group can enhance binding affinity and selectivity towards biological targets .

Medicine: Its derivatives are investigated for their pharmacological activities, including anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of m-Trifluoromethyl benzaldoxime-sodium salt involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form stable complexes with these targets, leading to inhibition or modulation of their activity. The oxime group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Uniqueness: m-Trifluoromethyl benzaldoxime-sodium salt is unique due to the presence of the trifluoromethyl group in the meta position, which imparts distinct chemical and physical properties. This positioning affects the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

73664-61-6

Molecular Formula

C8H5F3NNaO

Molecular Weight

211.12 g/mol

IUPAC Name

sodium;(Z)-N-oxido-1-[3-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C8H6F3NO.Na/c9-8(10,11)7-3-1-2-6(4-7)5-12-13;/h1-5,13H;/q;+1/p-1/b12-5-;

InChI Key

OEQBQBGFEMYPCR-UHPXVVQNSA-M

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=N\[O-].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=N[O-].[Na+]

Origin of Product

United States

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